molecular formula C13H19NO2 B14153995 6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione CAS No. 4673-12-5

6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione

Cat. No.: B14153995
CAS No.: 4673-12-5
M. Wt: 221.29 g/mol
InChI Key: MPQSVRUZROLOJD-UHFFFAOYSA-N
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Description

6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione is a complex organic compound with the molecular formula C13H19NO2. This compound is characterized by its unique tricyclic structure, which includes a pyrroloquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione typically involves the cyclization of quinoline derivatives. One common method involves the intramolecular Friedel-Crafts alkylation of haloacetyl derivatives of quinoline . The reaction conditions often include the use of oxalyl chloride under reflux in absolute toluene for several hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties.

Mechanism of Action

The mechanism of action of 6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to the inhibition of blood coagulation factors Xa and XIa . The compound’s structure allows it to bind to these factors, preventing the formation of blood clots.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. Its ability to inhibit blood coagulation factors makes it particularly valuable in medicinal chemistry .

Properties

CAS No.

4673-12-5

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

8-ethyl-1-azatricyclo[6.3.1.04,12]dodecane-2,5-dione

InChI

InChI=1S/C13H19NO2/c1-2-13-5-3-7-14-11(16)8-9(12(13)14)10(15)4-6-13/h9,12H,2-8H2,1H3

InChI Key

MPQSVRUZROLOJD-UHFFFAOYSA-N

Canonical SMILES

CCC12CCCN3C1C(CC3=O)C(=O)CC2

Origin of Product

United States

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